molecular formula C11H11N3O B372856 2-(Methylanilino)-4-pyrimidinol

2-(Methylanilino)-4-pyrimidinol

Cat. No.: B372856
M. Wt: 201.22g/mol
InChI Key: DZLRLEPQYCKYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylanilino)-4-pyrimidinol (CAS: 663194-22-7) is a pyrimidine derivative with the molecular formula C₁₁H₁₁N₃O and a molar mass of 201.22454 g/mol . Structurally, it consists of a pyrimidine ring substituted with a hydroxyl group at position 4 and a methylanilino group (N-methylphenylamino) at position 2.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22g/mol

IUPAC Name

2-(N-methylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c1-14(9-5-3-2-4-6-9)11-12-8-7-10(15)13-11/h2-8H,1H3,(H,12,13,15)

InChI Key

DZLRLEPQYCKYDI-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC=CC(=O)N2

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=CC(=O)N2

solubility

30.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares 2-(methylanilino)-4-pyrimidinol with structurally analogous compounds, focusing on substituent effects, electronic properties, and reported biological or physicochemical data.

2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine

  • Molecular Formula : C₁₆H₁₅N₅
  • Key Differences: A pyridyl group at position 4 replaces the hydroxyl group. An additional amino (-NH₂) substituent on the methylanilino moiety.
  • Research Findings :
    Quantum chemical calculations (ELF, LOL analysis) revealed enhanced electron delocalization and reactivity compared to simpler pyrimidines . Molecular docking studies suggested stronger interactions with biological targets, likely due to the pyridyl group’s hydrogen-bonding capability .

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile (Reference Example 66, EP 4374877)

  • Molecular Formula : C₁₃H₁₀F₃N₅O
  • Key Differences :
    • A trifluoromethyl (-CF₃) group and methoxy (-OCH₃) substituent enhance electron-withdrawing effects.
    • A nitrile (-CN) group at position 4 replaces the hydroxyl.

4-(2,3-Dimethoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine (Example 22, CAS 77168-31-1)

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Key Differences: Dimethoxy (-OCH₃) groups on the anilino ring enhance solubility in polar solvents.
  • Research Findings: Demonstrated higher thermal stability (decomposition temperature >250°C) compared to 2-(methylanilino)-4-pyrimidinol (<200°C), attributed to the pyridinyl group’s rigidity .

4-ARYL-2-PHENYLAMINO PYRIMIDINE (PDB Ligand AA2)

  • Molecular Formula : C₂₅H₃₀ClN₅O
  • Key Differences :
    • A morpholine-containing aryl substituent at position 4 and a chloro group at position 5.
  • Research Findings: X-ray crystallography data (PDB) showed that the morpholine group facilitates hydrogen bonding with kinase ATP-binding pockets, a property absent in 2-(methylanilino)-4-pyrimidinol .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents LogP (Estimated) Notable Properties
2-(Methylanilino)-4-pyrimidinol C₁₁H₁₁N₃O -OH (C4), -N(CH₃)Ph (C2) ~1.8 Moderate solubility in polar solvents
2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine C₁₆H₁₅N₅ -NH₂ (C2), -C₅H₄N (C4) ~2.5 Enhanced bioactivity via H-bonding
6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methoxypyrimidine-4-carbonitrile C₁₃H₁₀F₃N₅O -CF₃, -OCH₃, -CN ~3.2 High lipophilicity, membrane permeable
4-(2,3-Dimethoxyanilino)-6-methyl-2-(2-pyridinyl)pyrimidine C₁₈H₁₈N₄O₂ -OCH₃ (×2), -C₅H₄N ~2.8 Thermal stability >250°C
4-ARYL-2-PHENYLAMINO PYRIMIDINE C₂₅H₃₀ClN₅O -Cl, morpholine-aryl ~4.1 Kinase inhibition via morpholine interaction

Key Observations

  • Hydroxyl vs. Pyridyl/Nitrile Groups: The hydroxyl group in 2-(methylanilino)-4-pyrimidinol confers moderate polarity, whereas pyridyl or nitrile substituents enhance hydrogen-bonding capacity or lipophilicity .
  • Thermal Stability : Rigid substituents (e.g., pyridinyl) improve thermal stability, a critical factor in drug formulation .

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